

Unveiling the Natural Wellspring of Tangshenoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources of Tangshenoside, a bioactive compound of significant interest in pharmacological research. This document provides a comprehensive overview of its primary plant origins, quantitative data on its prevalence, detailed experimental protocols for its extraction and isolation, and an examination of the key signaling pathways it modulates.

Primary Natural Sources of Tangshenoside

Tangshenoside is predominantly found in the roots of several species within the Codonopsis genus, a group of perennial flowering plants in the bellflower family (Campanulaceae). These plants have a long history of use in traditional Chinese medicine. The most notable species identified as primary sources of Tangshenoside include:

- Codonopsis pilosula(Franch.) Nannf. (Dangshen): This is the most common and widely studied source of Tangshenoside.
- Codonopsis tangshenOliv.: Another significant species utilized in traditional medicine, also containing notable amounts of Tangshenoside.
- Codonopsis lanceolata(Sieb. & Zucc.) Benth. & Hook.f. ex Trautv.: Research has identified
 this species as a source of Tangshenoside I, an active component with demonstrated
 biological activity.[1]





Quantitative Analysis of Tangshenoside I in Codonopsis Species

The concentration of Tangshenoside I can vary between different Codonopsis species and even within the same species due to factors like growing conditions and harvesting time. A study utilizing thin-layer chromatography (TLC) and UV spectrophotometry for the determination of Tangshenoside I in Codonopsis pilosula revealed that the content in frosted samples was twice as high as in normal samples, with a recovery rate of 99.92%.[2] While comprehensive quantitative data across all species is still an area of active research, the following table summarizes the available information.

Plant Species	Compound	Method of Analysis	Key Findings	Reference
Codonopsis pilosula	Tangshenoside I	TLC-UV Spectrophotomet ry	Frosted samples contain double the amount of Tangshenoside I compared to normal samples. The recovery of Tangshenoside I is 99.92%.	[2]
Codonopsis lanceolata	Tangshenoside I	Not Specified	Identified as an active component.	[1]
Codonopsis tangshen	Tangshenosides	Not Specified	Considered a characteristic component.	

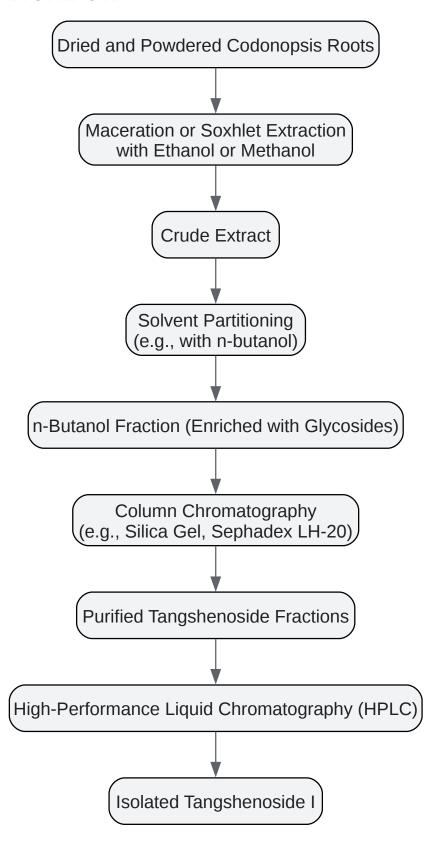
Experimental Protocols: Extraction and Isolation of Tangshenoside

The extraction and isolation of Tangshenoside from Codonopsis roots involve multi-step processes to ensure the purity of the final compound. The following is a generalized protocol



based on common phytochemical extraction techniques.

Extraction Workflow





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A generalized workflow for the extraction and isolation of Tangshenoside.

Detailed Methodologies

- 1. Preparation of Plant Material:
- The roots of the Codonopsis species are collected, washed, dried, and ground into a fine powder to increase the surface area for solvent extraction.
- 2. Extraction:
- The powdered root material is typically extracted with a polar solvent like methanol or ethanol. This can be done through maceration (soaking at room temperature for an extended period) or more efficiently using a Soxhlet apparatus.
- 3. Fractionation:
- The resulting crude extract is concentrated under reduced pressure.
- The concentrated extract is then suspended in water and subjected to solvent-solvent partitioning with solvents of increasing polarity. Tangshenosides, being glycosides, are typically enriched in the n-butanol fraction.
- 4. Chromatographic Purification:
- The n-butanol fraction is further purified using column chromatography. A variety of stationary phases can be employed, including silica gel and Sephadex LH-20.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing the target compound are pooled and may require further purification steps.
- 5. High-Performance Liquid Chromatography (HPLC):
- Final purification to obtain highly pure Tangshenoside I is often achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.



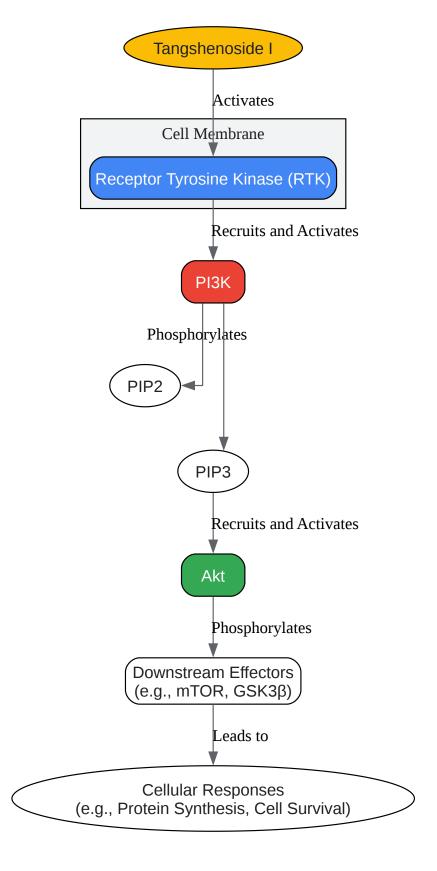
Signaling Pathways Modulated by Tangshenoside I

Tangshenoside I has been shown to exert its biological effects by modulating key intracellular signaling pathways. Notably, it plays a role in cellular processes related to muscle atrophy and mitochondrial biogenesis.

PI3K/Akt Signaling Pathway

Tangshenoside I has been found to activate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway. This pathway is crucial for cell growth, proliferation, and survival. In the context of muscle health, activation of the PI3K/Akt pathway promotes muscle protein synthesis and inhibits protein degradation.





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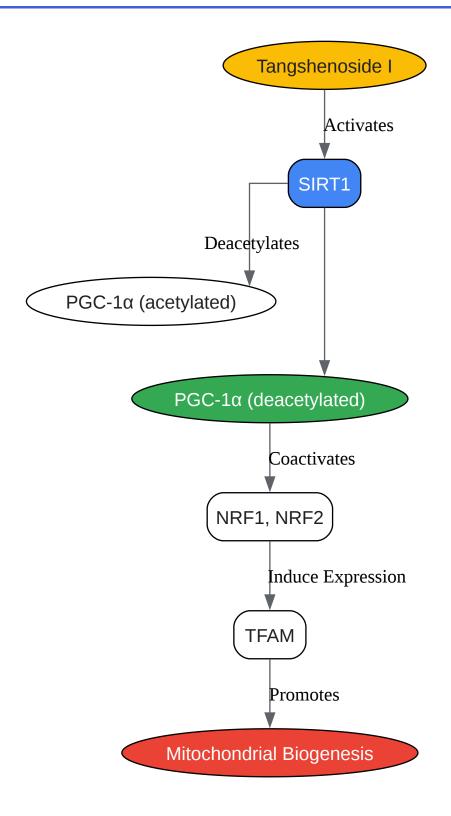
Activation of the PI3K/Akt signaling pathway by Tangshenoside I.



SIRT1/PGC-1α Signaling Pathway

Tangshenoside I has also been demonstrated to upregulate mitochondrial biogenesis through the Sirtuin 1 (SIRT1)/Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1 α) pathway.[1] SIRT1, a deacetylase, activates PGC-1 α , a master regulator of mitochondrial biogenesis. This activation leads to the increased expression of genes involved in mitochondrial respiration and function.





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Upregulation of the SIRT1/PGC- 1α pathway by Tangshenoside I.



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References

- 1. Codonopsis lanceolata and its active component Tangshenoside I ameliorate skeletal muscle atrophy via regulating the PI3K/Akt and SIRT1/PGC-1α pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of tangshenoside I in Codonopsis pilosula Nannf. by TLC-UV spectrophotometric method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Natural Wellspring of Tangshenoside: A
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 [https://www.benchchem.com/product/b12373409#natural-sources-of-tanegoside]

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